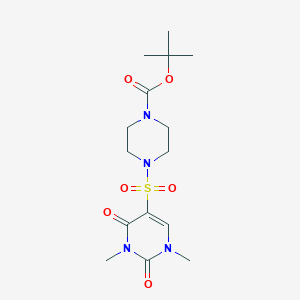

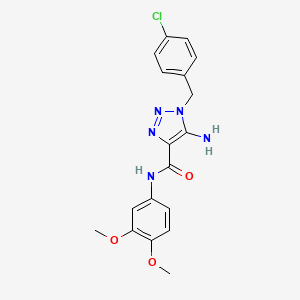

![molecular formula C14H12ClF2NO B2807410 4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol CAS No. 1223880-95-2](/img/structure/B2807410.png)

4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

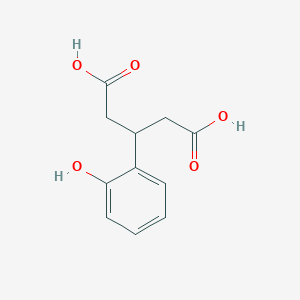

“4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol” is a biochemical compound with the molecular formula C14H12ClF2NO and a molecular weight of 283.7 . It is used for proteomics research .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the sources retrieved. The molecular weight is 283.7 , but other properties such as melting point, boiling point, and solubility are not provided.Scientific Research Applications

Fluorescence Detection of Cysteine

A derivative of 4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol, specifically designed for fluorescence turn-on detection of cysteine (Cys), demonstrated excellent selectivity and sensitivity. This application leverages the compound's aggregation-induced emission (AIE) characteristics and excited-state intramolecular proton transfer (ESIPT) properties, offering a promising tool for detecting cysteine in biological samples with a detection limit as low as 0.46 μM (Liu, Wang, Xiang, & Tong, 2015).

Antimicrobial and Antidiabetic Activities

Another study synthesized 4-aminophenol derivatives, including those related to this compound, and evaluated their biological activities. These compounds showed broad-spectrum antimicrobial activities against various pathogens and significant inhibition of enzymes involved in diabetes, indicating their potential as antimicrobial and antidiabetic agents. The study also explored their interactions with human DNA, suggesting potential anticancer applications (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).

Synthesis and Characterization for Metal Complexation

Research into the synthesis and structure of metal complexes with this compound derivatives revealed their potential in forming stable complexes with transition metals. These complexes exhibited moderate anticancer activity, highlighting the compound's utility in developing metal-based therapeutics (Abbas, Shabir, Saeed, Tirmizi, Echeverría, Piro, & Erben, 2020).

Corrosion Inhibition

Amine derivatives of this compound were evaluated for their effectiveness as corrosion inhibitors on mild steel in acidic environments. The study demonstrated that these compounds form a protective film on the steel surface, significantly inhibiting corrosion. This application is critical for industries seeking to prolong the life of metal structures and components (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Antioxidant Properties

The compound's derivatives have been investigated for their antioxidant properties. Structural and spectroscopic characterization of these derivatives indicates their potential as effective antioxidants, which could be leveraged in developing therapeutic agents or dietary supplements to combat oxidative stress (Sen, Efil, Bekdemir, & Dinçer, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-chloro-2-[[(3,5-difluorophenyl)methylamino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF2NO/c15-11-1-2-14(19)10(5-11)8-18-7-9-3-12(16)6-13(17)4-9/h1-6,18-19H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVLUCNNMAKCSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CNCC2=CC(=CC(=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2807328.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2807329.png)

![5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2807332.png)

![N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2807340.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2807347.png)